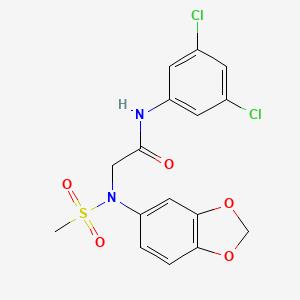![molecular formula C15H11BrClNO3 B3485640 4-bromo-1-[(4-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B3485640.png)
4-bromo-1-[(4-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-[(4-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene is a chemical compound used in scientific research. It is a member of the class of compounds known as halogenated benzenes, which are widely used in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-bromo-1-[(4-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and physiological effects:
In addition to its anti-cancer activity, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have potential as an anti-inflammatory agent. Additionally, it has been shown to have some antimicrobial activity, although its efficacy in this area is still being investigated.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-1-[(4-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene in lab experiments is its relatively low cost and availability. Additionally, it has been shown to have potent anti-cancer activity, making it a promising compound for further investigation. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to optimize its use in various applications.
Future Directions
There are several future directions that could be pursued in the study of 4-bromo-1-[(4-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene. One area of interest is its potential as an anti-inflammatory agent. Further investigation into its mechanism of action in this area could lead to the development of new treatments for inflammatory diseases. Additionally, its antimicrobial activity could be further explored to determine its potential as an antibiotic. Finally, its anti-cancer activity could be optimized through the development of new derivatives and analogs with improved potency and specificity.
Scientific Research Applications
4-bromo-1-[(4-chlorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been used in various scientific research studies. It has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been used in studies investigating the role of nitroaromatic compounds in the formation of DNA adducts, which are implicated in the development of cancer.
properties
IUPAC Name |
4-bromo-1-[(4-chlorophenyl)methoxy]-2-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO3/c16-13-3-6-15(12(9-13)7-8-18(19)20)21-10-11-1-4-14(17)5-2-11/h1-9H,10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYNYHUCSCHFBO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C/[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3485558.png)
![3-[(4-bromobenzyl)thio]-5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B3485565.png)
![3-(2-chlorophenyl)-5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B3485571.png)
![4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B3485583.png)
![methyl 4-[({[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3485590.png)
![4-chloro-N-(3-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3485607.png)
![4-{[(4-methylphenyl)thio]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B3485612.png)

![1-bromo-5-[(2-chlorobenzyl)oxy]-4-methoxy-2-(2-nitrovinyl)benzene](/img/structure/B3485624.png)
![N~1~-(2-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3485630.png)
![2-methoxy-5-methyl-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B3485638.png)
![N-(4-iodophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B3485644.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B3485649.png)
![methyl 2-[({[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3485655.png)